![molecular formula C17H15F2NO2 B4794380 3-allyl-N-(2,4-difluorophenyl)-4-methoxybenzamide](/img/structure/B4794380.png)
3-allyl-N-(2,4-difluorophenyl)-4-methoxybenzamide
Overview
Description
3-allyl-N-(2,4-difluorophenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DFP-10825 and has been studied extensively for its ability to modulate various biological processes.
Mechanism of Action
DFP-10825 exerts its biological effects by modulating the activity of specific enzymes and proteins in the body. One of the main targets of DFP-10825 is the cyclin-dependent kinase 7 (CDK7) enzyme, which is involved in the regulation of the cell cycle. By inhibiting the activity of CDK7, DFP-10825 can prevent the growth and proliferation of cancer cells. Additionally, DFP-10825 has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate gene expression. Additionally, DFP-10825 has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DFP-10825 in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of DFP-10825 on specific biological processes without affecting other processes in the body. Additionally, DFP-10825 has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using DFP-10825 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of DFP-10825. One potential application of this compound is in the development of new cancer therapies. Studies have shown that DFP-10825 can inhibit the growth and proliferation of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Additionally, DFP-10825 may be useful in the treatment of inflammatory diseases such as arthritis, and further studies are needed to determine its efficacy in these conditions. Finally, future research may focus on developing new synthesis methods for DFP-10825 that improve its solubility and bioavailability.
Scientific Research Applications
DFP-10825 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that DFP-10825 has the ability to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins involved in the cell cycle. Additionally, DFP-10825 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-3-4-11-9-12(5-8-16(11)22-2)17(21)20-15-7-6-13(18)10-14(15)19/h3,5-10H,1,4H2,2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWNBUEVLZHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-methoxy-3-(prop-2-en-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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